molecular formula C31H23N5O4S4 B11516350 2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide

2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide

Cat. No.: B11516350
M. Wt: 657.8 g/mol
InChI Key: SHUODLNWRTZWKO-UHFFFAOYSA-N
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Description

2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE is a complex organic compound that features multiple benzothiazole and nitrophenyl groups

Preparation Methods

The synthesis of 2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of Benzothiazole Derivatives: Starting with the synthesis of benzothiazole derivatives through cyclization reactions.

    Introduction of Nitro Group: Nitration of the benzothiazole derivatives to introduce the nitro group.

    Formation of Schiff Base: Condensation reaction to form the Schiff base by reacting the nitrobenzothiazole derivative with an aldehyde.

    Thioether Formation: Introduction of the thioether linkage by reacting with a suitable thiol compound.

    Final Coupling: Coupling the intermediate with 2-phenoxyethylamine to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole or nitrophenyl rings, depending on the reagents and conditions used.

Common reagents include hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions include amino derivatives, sulfoxides, and sulfones.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, 2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE is unique due to its combination of benzothiazole, nitrophenyl, and phenoxyethyl groups. Similar compounds include:

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
  • 2,2’-Dithiobis(benzothiazole)
  • 2-(Benzothiazol-2-ylthio)succinic acid

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C31H23N5O4S4

Molecular Weight

657.8 g/mol

IUPAC Name

2-[[6-[[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C31H23N5O4S4/c37-29(32-14-15-40-22-6-2-1-3-7-22)19-41-30-34-24-12-11-21(17-28(24)44-30)33-18-20-10-13-27(25(16-20)36(38)39)43-31-35-23-8-4-5-9-26(23)42-31/h1-13,16-18H,14-15,19H2,(H,32,37)

InChI Key

SHUODLNWRTZWKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-]

Origin of Product

United States

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